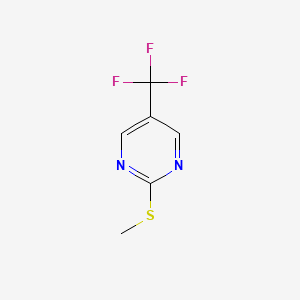

2-(甲硫基)-5-(三氟甲基)嘧啶

描述

“2-(Methylthio)-5-(trifluoromethyl)pyrimidine” is a pyrimidine derivative. Pyrimidines are organic compounds with a six-member ring with two nitrogen atoms and four carbon atoms . This basic structure forms the backbone of several important biomolecules, making it essential to the world of biochemistry and molecular biology .

科学研究应用

合成与中间体应用

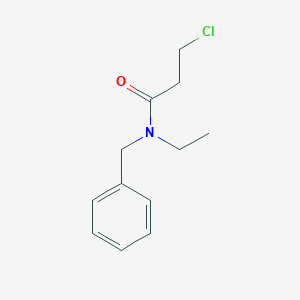

除草剂中间体:2-甲硫基-4,6-二氟嘧啶,与目标化合物密切相关,是除草剂双草胺合成的重要中间体。该合成涉及四步反应过程,收率为 56%,纯度为 90%,突显了该化合物在农业化学中的用途 (Xiong Li-li, 2007).

化学合成:该化合物的衍生物,如 2-甲硫基-4-甲基-5H-茚并[1,2-d]嘧啶-5-酮,使用各种化学反应合成,表明该化合物在化学合成中的灵活性和实用性 (S. Demerac, L. Dalton, B. Elmes, 1972).

化学性质和功能化

含金属的嘧啶:当 5-嘧啶基锂物种被三氟甲基等吸电子取代基侧链时,表现出稳定性并促进羧酸的产生。此特性表明该化合物在高级有机化学中的作用以及合成复杂分子的潜力 (M. Schlosser, O. Lefebvre, L. Ondi, 2006).

NF-κB 和 AP-1 基因表达抑制剂:对某些化合物的嘧啶部分进行修饰,包括三氟甲基基团的置换,已显示出影响与 NF-κB 和 AP-1 转录因子相关的活性。这暗示了在基因表达调节中潜在的生物医学应用 (M. Palanki, P. Erdman, L. M. Gayo-Fung, et al., 2000).

结构研究和材料科学

结构分析:涉及取代甲硫基嘧啶的研究,包括 2-甲硫基-6-甲基-4-烷基和烷基氨基嘧啶,利用红外和拉曼光谱分析等方法,提供了分子结构的见解。这表明该化合物与材料科学和光谱学相关 (A. Shagidullin, S. Katsyuba, L. Avvakumova, et al., 2011).

X 射线晶体学:某些取代嘧啶的分子结构已通过 X 射线衍射分析得到证实,突出了它们在晶体学和材料表征领域的的作用 (Sen Ma, A. Jia, Fang-Fang Fan, et al., 2016).

作用机制

Target of Action

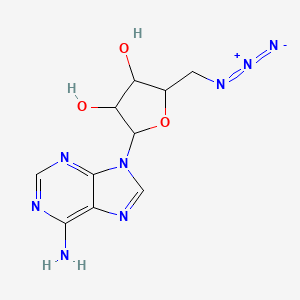

Pyrimidine derivatives have been reported to have a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities . They have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Mode of Action

It has been suggested that pyrimidine derivatives disrupt de novo pyrimidine biosynthesis . The molecular target of this class of compounds is dihydroorotate dehydrogenase (DHODH), the enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway .

Biochemical Pathways

The biochemical pathways affected by 2-(Methylthio)-5-(trifluoromethyl)pyrimidine are likely related to its inhibition of DHODH, which plays a crucial role in the de novo pyrimidine biosynthesis pathway . By inhibiting DHODH, these compounds disrupt the normal synthesis of pyrimidines, which are essential components of nucleic acids.

Result of Action

The inhibition of dhodh and disruption of de novo pyrimidine biosynthesis can have significant effects on cellular function, as pyrimidines are essential for dna and rna synthesis .

属性

IUPAC Name |

2-methylsulfanyl-5-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2S/c1-12-5-10-2-4(3-11-5)6(7,8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQBBHLMFHPEIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406230 | |

| Record name | 2-(Methylthio)-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)-5-(trifluoromethyl)pyrimidine | |

CAS RN |

176214-15-6 | |

| Record name | 2-(Methylthio)-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

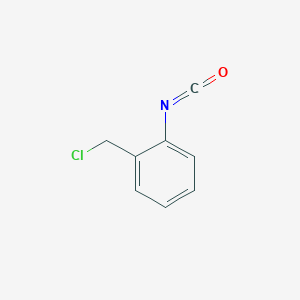

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

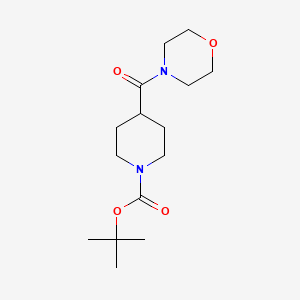

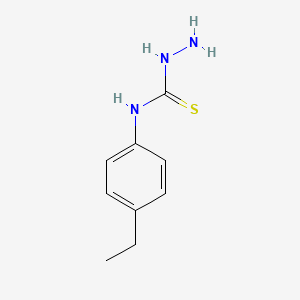

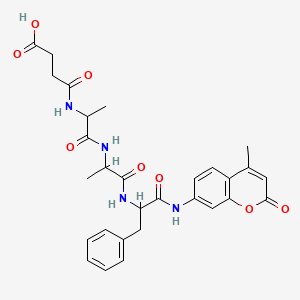

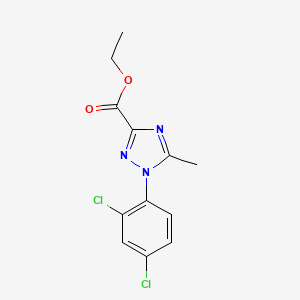

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,5-dichlorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1598479.png)